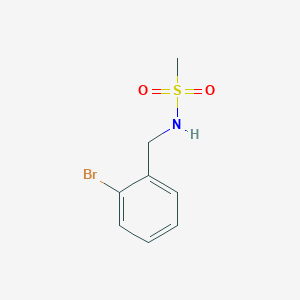

N-(2-bromobenzyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

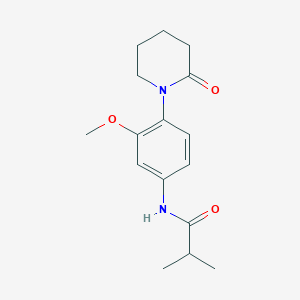

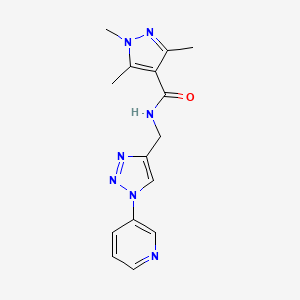

“N-(2-bromobenzyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromobenzyl group attached to a methanesulfonamide group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.Applications De Recherche Scientifique

Stereocontrol in Chemical Synthesis :

- N-(2-bromobenzyl)methanesulfonamide has been used in the preparation of dibenz[c,e]azepines, which involve axial stereocontrol. This application is significant in the design of biaryl ligands with tropos dynamics and axial stereochemical bias (Balgobin et al., 2017).

Facilitating N-Arylation Reactions :

- It has been utilized in Pd-catalyzed N-arylation reactions. This methodology is notable for its high yield and convenience, avoiding genotoxic impurities which are a concern in other methods (Rosen et al., 2011).

Synthesis of Indoles :

- The compound is instrumental in synthesizing 1-methylsulfonyl-indoles with various functional groups, demonstrating its utility in heterocyclic chemistry (Sakamoto et al., 1988).

Carbonic Anhydrase Inhibitory Properties :

- Derivatives of this compound have been studied for their inhibitory effects on human carbonic anhydrase isozymes, relevant in medicinal chemistry (Akbaba et al., 2014).

Chemoselective N-Acylation Reagents :

- Variants of this compound have been developed as chemoselective N-acylation reagents. This is pivotal for introducing acyl groups selectively in synthetic chemistry (Kondo et al., 2000).

Understanding Molecular Conformation and Reactivity :

- Research has also focused on understanding the molecular conformation, NMR chemical shifts, and vibrational transitions of related methanesulfonamides, which is crucial for molecular characterization and reaction mechanism studies (Karabacak et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, n-(3-bromobenzyl)noscapine, has been found to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Sulfonamides, a group of compounds to which n-(2-bromobenzyl)methanesulfonamide belongs, are known to be relatively unreactive . They can undergo a variety of acid-base reactions, and the N-H bond can be deprotonated .

Biochemical Pathways

The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the hinsberg reaction, a method for detecting primary and secondary amines .

Result of Action

The structurally similar compound n-(3-bromobenzyl)noscapine has been found to inhibit cancer cell viability and disrupt normal microtubule architecture .

Propriétés

IUPAC Name |

N-[(2-bromophenyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMAKIRRZLTEOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)

![N-(3-acetamidophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2888460.png)

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)